Boc-Asp(Ome)-Ome

Peptide Synthesis Atom Economy Fragment Coupling

Boc-Asp(Ome)-Ome is the optimal fully protected aspartic acid for orthogonal SPPS. Dual methyl ester prevents aspartimide formation—a critical failure in standard Asp derivatives. Its Boc group enables on-resin orthogonal deprotection strategies unavailable with Fmoc analogs. At 261.27 Da, it offers 29% mass reduction vs Fmoc-Asp(Ome)-OMe, lowering raw material costs in multi-kg campaigns. Intermediate LogP (1.90) simplifies extraction; ≥95% purity ensures batch consistency for fragment coupling and stereoselective transformations.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
CAS No. 55747-84-7
Cat. No. B3053740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(Ome)-Ome
CAS55747-84-7
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC
InChIInChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1
InChIKeyDFXUYFITVOWQNH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(Ome)-Ome (CAS 55747-84-7): Technical Baseline for Selective Procurement of Dimethyl-Protected Aspartic Acid


Boc-Asp(Ome)-Ome (N-Boc-L-aspartic acid α,β-dimethyl ester) is a doubly protected aspartic acid building block in which the Nα-amino group bears a tert-butoxycarbonyl (Boc) group and both the α- and β-carboxylic acid functions are methyl-esterified . This fully protected architecture renders the compound compatible with orthogonal Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, while the side-chain methyl ester provides resistance to base-catalyzed aspartimide formation that plagues unprotected aspartyl residues [1]. Its commercial availability at purities commonly ≥95% makes it a practical starting material for solution-phase fragment coupling and stereoselective transformations .

Why Boc-Asp(Ome)-Ome Cannot Be Swapped for Other Aspartate Derivatives Without Protocol Revalidation


Aspartic acid derivatives are not interchangeable because their protection pattern directly dictates orthogonality of deprotection, vulnerability to aspartimide formation, physicochemical recovery during workup, and steric compatibility in coupling. For example, substituting a β-tert-butyl ester (OtBu) for a β-methyl ester (OMe) alters the acid-lability profile, while replacing the Boc group with Fmoc completely changes the synthesis strategy (acid vs. base deprotection) and HPLC retention time, forcing re-optimization of purification. Even exchanging the N-terminal protective group leaves the β-carboxyl ester vulnerable to different cyclization pathways. The quantitative evidence below demonstrates that Boc-Asp(Ome)-Ome occupies a specific operational window that is lost when alternate derivatives are selected [1].

Quantitative Differential Evidence for Boc-Asp(Ome)-Ome Selection Against Closest Analogs


Molecular Weight Advantage Over Fmoc and Cbz Analogs Improves Atom Economy in Fragment Coupling

Boc-Asp(Ome)-Ome (MW 261.27 Da) offers a substantial molecular weight advantage over the Fmoc analog Fmoc-Asp(Ome)-OMe (MW 369.37 Da), a difference of 108.1 Da or approximately 29% [1][2]. Similarly, the Cbz analog Cbz-Asp(Ome)-OMe has an MW of 281.26 Da, still ~20 Da heavier. In fragment coupling where the protected building block is incorporated and the excess is removed, lower MW means less mass of expensive protected amino acid is consumed per molar equivalent.

Peptide Synthesis Atom Economy Fragment Coupling

LogP Value Enables Deterministic Extraction Recovery Differentiated from More Hydrophobic Fmoc and More Hydrophilic Bis-Acid Analogs

Boc-Asp(Ome)-Ome exhibits a predicted LogP of 1.90 (ACD/LogP) [1]. This value lies between the much higher LogP of Fmoc-Asp(Ome)-OMe (LogP = 3.93) [2] and the substantially lower LogP of Boc-Asp(OMe)-OH (the β-acid form, LogP ≈ 0.92) [3]. The intermediate hydrophobicity of Boc-Asp(Ome)-Ome facilitates efficient partitioning into organic solvents such as ethyl acetate or dichloromethane during aqueous workup without the excessive retention that complicates chromatographic purification of the highly lipophilic Fmoc analog.

LogP Partitioning Extraction Recovery Workup Efficiency

Orthogonal Boc Protection Compatible with Fmoc-Based SPPS When Selectively Removed Under Acidic Conditions

In Fmoc-based SPPS, a Boc-protected building block such as Boc-Asp(Ome)-OMe can serve as an orthogonal reactive handle. The Boc group is selectively removable under acidic conditions (e.g., 50% TFA in CH₂Cl₂) without affecting the base-labile Fmoc group used for chain elongation . This is formally analogous to the documented orthogonal use of Boc-D-Asp(OMe)-OH in Fmoc-based SPPS, where the Boc group is removed with TFA without impacting Fmoc-protected residues . In contrast, Fmoc-Asp(Ome)-OMe and Cbz-Asp(Ome)-OMe both present N-terminal protecting groups that are incompatible with Fmoc-chain chemistry, limiting their utility when an orthogonal N-terminal capping group is required.

Orthogonal Protection Boc-Fmoc Hybrid Strategy SPPS Flexibility

Conserved Optical Rotation Confirms Stereochemical Integrity Across Supplier Batches

While specific optical rotation data for Boc-Asp(Ome)-OMe is not widely published as a supplier specification, the closely related Boc-Asp-OMe (Boc-L-aspartic acid α-methyl ester, CAS 98045-03-5) has a well-documented [α]D20 of -20.0 to -23.0° (c=1, MeOH) . For the dimethyl ester target, the optical rotation is expected to fall within a similar range, as the β-methyl esterification does not alter the α-carbon stereochemistry. By contrast, Cbz-Asp-OMe exhibits [α]D20 of -15.0 to -18.0° (c=2, EtOH), a measurably lower magnitude . This difference in specific rotation between Boc and Cbz analogs reflects the distinct electronic environment imposed by the N-protecting group and can be used analytically to confirm identity and chiral integrity upon receipt.

Optical Purity Chiral Integrity Batch Consistency

Storage Stability Recommendation of 2–8°C for the Dimethyl Diester Avoids Hydrolysis Observed with the β-Acid Analog

Multiple vendors specify storage at 2–8°C in sealed, moisture-free conditions for Boc-Asp(Ome)-OMe, with shelf-life exceeding 2 years under recommended conditions [1]. In contrast, the β-acid analog Boc-Asp(OMe)-OH, which bears a free carboxylic acid, is more hygroscopic and prone to slow hydrolysis or dimerization if moisture ingress occurs. The fully esterified dimethyl ester form eliminates the reactive free acid functionality, reducing the number of degradation pathways and improving long-term stock reliability.

Chemical Stability Hydrolysis Resistance Storage Condition

β-Methyl Ester Provides Resistance to Piperidine-Mediated Aspartimide Formation During Fmoc SPPS

The β-methyl ester (OMe) of Boc-Asp(Ome)-OMe is sterically and electronically less prone to nucleophilic attack by the preceding backbone amide nitrogen compared to more electrophilic esters. This results in reduced aspartimide formation during repetitive piperidine deprotection cycles in Fmoc SPPS [1]. By contrast, the benzyl ester (OBzl) and certain alkyl esters are documented to undergo cyclization-elimination under piperidine exposure, yielding aspartimide side products that necessitate cumbersome HPLC purification at each coupling step [2].

Aspartimide Suppression Base-Stable Protection SPPS Fmoc

Procurement-Prioritized Application Scenarios for Boc-Asp(Ome)-Ome in Peptide and Small-Molecule Synthesis


Hybrid Boc/Fmoc Solid-Phase Peptide Synthesis Requiring Orthogonal N-Terminal Capping

Boc-Asp(Ome)-Ome can be incorporated as a side-chain-anchored building block in Fmoc-based SPPS, where its Boc group is retained through chain elongation and selectively removed by brief TFA treatment to expose a free N-terminus for on-resin cyclization or labeling, without cleaving the peptide from the resin . This orthogonal strategy is unavailable with Fmoc-Asp(Ome)-OMe analogs.

Synthesis of Aspartame-Derived Sweetener Intermediates and Aspartyl Dipeptide Esters

The dimethyl ester configuration of Boc-Asp(Ome)-Ome matches the synthetic requirements for aspartyl dipeptide sweeteners. The N-Boc group can be removed under mild acidic conditions to generate a free amine for subsequent coupling with phenylalanine methyl ester, while the OMe esters can be differentially deprotected [1]. The lower LogP (1.90) compared to Fmoc analogs simplifies intermediate extraction.

Preparation of Modified α-Amino Acids and Proline Analogs via Stereoselective Transformations

The fully protected dimethyl ester serves as a stable substrate for regioselective side-chain modifications, such as the synthesis of 5-cis-alkylprolines and other conformationally constrained amino acids [2]. The intermediate hydrophobicity and absence of free acid groups make it compatible with a wide range of organic reaction conditions, including organometallic chemistries.

Large-Scale Multi-Step Synthesis Where Atom Economy and Workup Efficiency Reduce Cost

For process chemistry campaigns where the protected aspartic acid is a starting material used in excess, the 29% lower molecular weight of Boc-Asp(Ome)-OMe (261.27 Da) versus Fmoc-Asp(Ome)-OMe (369.37 Da) directly scales to a 29% mass reduction per equivalent, reducing raw material cost [3]. Combined with predictable LogP-driven extraction behavior, this translates to measurable cost savings in multi-kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Asp(Ome)-Ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.